molecular formula C18H30O4 B14336910 11-Ethenylhexadec-7-enedioic acid CAS No. 96745-68-5

11-Ethenylhexadec-7-enedioic acid

Cat. No.: B14336910
CAS No.: 96745-68-5
M. Wt: 310.4 g/mol
InChI Key: MJTHSDJJSNCUQD-UHFFFAOYSA-N
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Description

11-Ethenylhexadec-7-enedioic acid is an organic compound with the molecular formula C18H30O4 It is characterized by the presence of a long hydrocarbon chain with a double bond and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-ethenylhexadec-7-enedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkenes and dicarboxylic acids.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, the use of palladium catalysts in a Heck reaction can be employed to introduce the ethenyl group into the hydrocarbon chain.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions: 11-Ethenylhexadec-7-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated dicarboxylic acid.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated dicarboxylic acids.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

11-Ethenylhexadec-7-enedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of lipid metabolism and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 11-ethenylhexadec-7-enedioic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in lipid metabolism, influencing their activity and function.

    Pathways: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    Hexadecenedioic Acid: Similar in structure but lacks the ethenyl group.

    Octadecenedioic Acid: Has a longer hydrocarbon chain but similar functional groups.

Properties

CAS No.

96745-68-5

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

11-ethenylhexadec-7-enedioic acid

InChI

InChI=1S/C18H30O4/c1-2-16(13-10-11-15-18(21)22)12-8-6-4-3-5-7-9-14-17(19)20/h2,4,6,16H,1,3,5,7-15H2,(H,19,20)(H,21,22)

InChI Key

MJTHSDJJSNCUQD-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCCC(=O)O)CCC=CCCCCCC(=O)O

Origin of Product

United States

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